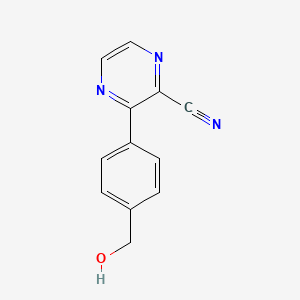
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with a hydroxymethyl group and a phenyl group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)benzaldehyde with 2-cyanopyrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-(Carboxyphenyl)pyrazine-2-carbonitrile.
Reduction: 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its versatile chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenyl)pyrazine-2-carbonitrile: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
3-(4-(Methoxymethyl)phenyl)pyrazine-2-carbonitrile: Contains a methoxymethyl group instead of a hydroxymethyl group, potentially altering its chemical properties.
Uniqueness
3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-11-12(15-6-5-14-11)10-3-1-9(8-16)2-4-10/h1-6,16H,8H2 |
InChI Key |
GQFFRPWLNGRROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



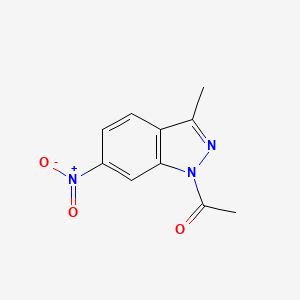
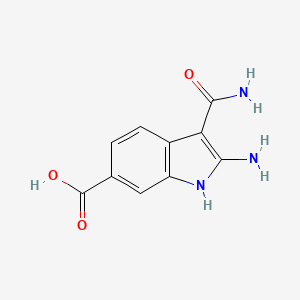
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)

![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
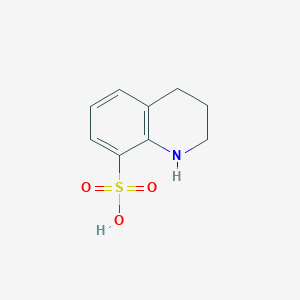

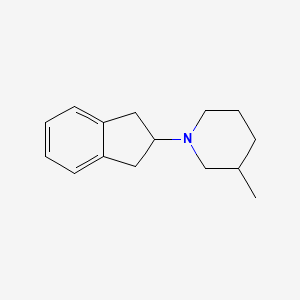
![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
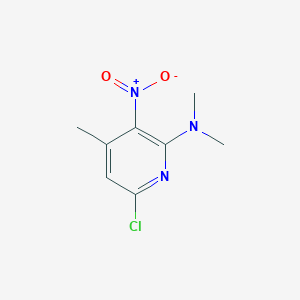

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
